molecular formula C20H12Cl2N2O B187367 2-amino-4-(2,4-dichlorophenyl)-4H-benzo[h]chromene-3-carbonitrile CAS No. 346436-68-8

2-amino-4-(2,4-dichlorophenyl)-4H-benzo[h]chromene-3-carbonitrile

Cat. No.: B187367
CAS No.: 346436-68-8
M. Wt: 367.2 g/mol
InChI Key: OFRNWQBTQDQYEI-UHFFFAOYSA-N
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Description

2-amino-4-(2,4-dichlorophenyl)-4H-benzo[h]chromene-3-carbonitrile is a heterocyclic compound that belongs to the class of chromenes Chromenes are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-(2,4-dichlorophenyl)-4H-benzo[h]chromene-3-carbonitrile typically involves a one-pot, three-component condensation reaction. The reaction involves the use of aromatic aldehydes, malononitrile, and 1,3-cyclohexanedione or dimedone as starting materials. The reaction is catalyzed by 2-aminopyridine, an efficient alkaline organocatalyst, and is carried out in ethanol as a solvent . The reaction conditions are mild, and the process is environmentally benign, making it a green chemistry approach.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of green chemistry and the use of recyclable catalysts are likely to be emphasized in large-scale production to ensure economic viability and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

2-amino-4-(2,4-dichlorophenyl)-4H-benzo[h]chromene-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohols or amines.

Scientific Research Applications

2-amino-4-(2,4-dichlorophenyl)-4H-benzo[h]chromene-3-carbonitrile has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-4-aryl-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile
  • 2-amino-4-(4-hydroxy-3-methoxyphenyl)-7-methyl-4H-chromene-3-carbonitrile

Uniqueness

2-amino-4-(2,4-dichlorophenyl)-4H-benzo[h]chromene-3-carbonitrile is unique due to the presence of the 2,4-dichlorophenyl group, which imparts distinct chemical and biological properties. This structural feature enhances its potential as an antibacterial and anticancer agent compared to other chromene derivatives .

Properties

IUPAC Name

2-amino-4-(2,4-dichlorophenyl)-4H-benzo[h]chromene-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12Cl2N2O/c21-12-6-8-14(17(22)9-12)18-15-7-5-11-3-1-2-4-13(11)19(15)25-20(24)16(18)10-23/h1-9,18H,24H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFRNWQBTQDQYEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2OC(=C(C3C4=C(C=C(C=C4)Cl)Cl)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30377656
Record name 2-amino-4-(2,4-dichlorophenyl)-4H-benzo[h]chromene-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30377656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

346436-68-8
Record name 2-amino-4-(2,4-dichlorophenyl)-4H-benzo[h]chromene-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30377656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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